REACTION_CXSMILES
|
[P:1]([NH2:4])([O-:3])[O-:2].[C:5]1([C:16]2[C:25]3[C:20](=CC=CC=3)[CH:19]=[CH:18][CH:17]=2)[C:6]([OH:15])=[CH:7][CH:8]=[C:9]2[C:14]=1C=CC=C2>>[P:1]([NH2:4])([O-:3])[O-:2].[C:25]1([OH:2])[C:16]([C:5]2[C:6]([OH:15])=[CH:7][CH:8]=[CH:9][CH:14]=2)=[CH:17][CH:18]=[CH:19][CH:20]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P([O-])([O-])N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=C2C=CC=CC12)O)C1=CC=CC2=CC=CC=C12
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=C2C=CC=CC12)O)C1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P([O-])([O-])N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were slow, even at 50° C.
|
Type
|
CUSTOM
|
Details
|
formed the opposite enantiomer in 66% yield and 75% ee (entry 3)
|
Type
|
CUSTOM
|
Details
|
produced lower ee's
|
Name
|
|
Type
|
product
|
Smiles
|
P([O-])([O-])N
|
Name
|
|
Type
|
product
|
Smiles
|
C=1(C(=CC=CC1)C=1C(=CC=CC1)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[P:1]([NH2:4])([O-:3])[O-:2].[C:5]1([C:16]2[C:25]3[C:20](=CC=CC=3)[CH:19]=[CH:18][CH:17]=2)[C:6]([OH:15])=[CH:7][CH:8]=[C:9]2[C:14]=1C=CC=C2>>[P:1]([NH2:4])([O-:3])[O-:2].[C:25]1([OH:2])[C:16]([C:5]2[C:6]([OH:15])=[CH:7][CH:8]=[CH:9][CH:14]=2)=[CH:17][CH:18]=[CH:19][CH:20]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P([O-])([O-])N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=C2C=CC=CC12)O)C1=CC=CC2=CC=CC=C12
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=C2C=CC=CC12)O)C1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P([O-])([O-])N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were slow, even at 50° C.
|
Type
|
CUSTOM
|
Details
|
formed the opposite enantiomer in 66% yield and 75% ee (entry 3)
|
Type
|
CUSTOM
|
Details
|
produced lower ee's
|
Name
|
|
Type
|
product
|
Smiles
|
P([O-])([O-])N
|
Name
|
|
Type
|
product
|
Smiles
|
C=1(C(=CC=CC1)C=1C(=CC=CC1)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |